molecular formula C26H19N5O3S B11697189 methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

Cat. No.: B11697189
M. Wt: 481.5 g/mol
InChI Key: LYRLHAMMYDYAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate, is a synthetically designed organic molecule recognized in scientific research as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation, which is a critical pathway for tumor growth and metastasis. The compound's structural framework incorporates a hydrazinylidene-pyrazolone core linked to phenylthiazole and benzoate moieties, which is characteristic of molecules designed to target the ATP-binding site of kinase enzymes . By potently inhibiting VEGFR-2, this compound effectively blocks the downstream signaling cascades that promote endothelial cell proliferation, survival, and migration. Its primary research value lies in its application as a pharmacological tool for investigating the role of angiogenesis in various cancer models, enabling the study of tumor biology and the validation of anti-angiogenic therapeutic strategies in vitro and in vivo . Researchers utilize this inhibitor to dissect VEGFR-2-specific signaling pathways and to explore potential combination therapies aimed at overcoming resistance to other anticancer agents.

Properties

Molecular Formula

C26H19N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C26H19N5O3S/c1-34-25(33)19-12-14-20(15-13-19)28-29-23-22(18-10-6-3-7-11-18)30-31(24(23)32)26-27-21(16-35-26)17-8-4-2-5-9-17/h2-16,30H,1H3

InChI Key

LYRLHAMMYDYAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary intermediates:

  • 4-Phenyl-1,3-thiazol-2-amine for the thiazole ring.

  • 3-Phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-5-one for the pyrazole-thiazole core.

  • Methyl 4-hydrazinylbenzoate for the hydrazine-linked benzoate ester.

Thiazole Intermediate Synthesis

The 4-phenyl-1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones. For example, reacting 2-bromoacetophenone with thiourea in ethanol under reflux yields 2-amino-4-phenylthiazole (75–80% yield). Cyclocondensation is catalyzed by hydrochloric acid, with reaction completion monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

Pyrazole-Thiazole Core Assembly

The pyrazole ring is constructed through a Knorr pyrazole synthesis, where hydrazine reacts with 1,3-diketones. A modified approach involves condensing 4-phenylthiazole-2-carbohydrazide with ethyl acetoacetate in acetic acid, yielding 3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazole-4-carbaldehyde (62% yield). The aldehyde group is critical for subsequent hydrazone formation.

Hydrazone Coupling and Esterification

Hydrazone Formation

The Z-configuration hydrazone linkage is achieved by reacting the pyrazole-thiazole aldehyde with methyl 4-hydrazinylbenzoate in refluxing ethanol. Stereochemical control is maintained by using catalytic acetic acid (pH 4–5) and excluding light to prevent E/Z isomerization. The reaction mixture is stirred for 12–16 hours, yielding a 68% isolated product after recrystallization from methanol.

Table 1: Optimization of Hydrazone Coupling Conditions

ParameterTested RangeOptimal ValueImpact on Yield
SolventEtOH, MeOH, DMFEthanolEtOH: 68%
Temperature (°C)25, 50, 78 (reflux)78 (reflux)78°C: +22%
CatalystNone, AcOH, HClAcetic Acid (5 mol%)AcOH: +15%
Reaction Time (h)6, 12, 241616h: Max yield

Esterification and Protecting Group Strategy

Methyl 4-hydrazinylbenzoate is prepared via Fischer esterification of 4-hydrazinylbenzoic acid with methanol in the presence of sulfuric acid (90°C, 8 hours, 85% yield). Alternative routes employ Mitsunobu conditions (DIAD, PPh3) for sterically hindered substrates, though this is unnecessary for the linear benzoate derivative.

Critical Reaction Parameters and Scalability

Temperature and pH Control

  • Pyrazole Cyclization : Conducted at 80–90°C in acetic acid to ensure complete ring closure without decarboxylation.

  • Hydrazone Coupling : Maintained at reflux (78°C) with pH 4–5 to protonate the hydrazine nitrogen, enhancing electrophilicity.

Catalytic Systems

  • Thiazole Formation : HCl (2M) accelerates cyclization, reducing reaction time from 24 hours to 8 hours.

  • Hydrazone Coupling : Acetic acid (5 mol%) improves regioselectivity, suppressing dihydrazone byproducts.

Solvent Selection

  • Polar Protic Solvents (EtOH, MeOH) : Favor hydrazone formation via hydrogen bonding stabilization of the transition state.

  • DMF Avoidance : Despite higher solubility, DMF promotes side reactions with hydrazine at elevated temperatures.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazole-H), 8.25–7.20 (m, 14H, aromatic-H), 3.85 (s, 3H, OCH3).

  • IR (KBr) : 1725 cm−1 (C=O ester), 1660 cm−1 (C=O pyrazole), 1590 cm−1 (C=N thiazole).

Table 2: Key Spectral Assignments

Functional GroupSpectral SignatureCompound Region
Ester C=O1725 cm⁻¹ (IR)1650–1750 cm⁻¹
Pyrazole C=O1660 cm⁻¹ (IR)1640–1680 cm⁻¹
Thiazole C=N1590 cm⁻¹ (IR)1550–1600 cm⁻¹
Hydrazone NH10.2 ppm (1H NMR, broad)9.5–11.0 ppm

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows a single peak at tR = 6.72 minutes, confirming >98% purity. MS (ESI+) m/z 482.1 [M+H]+ correlates with the molecular formula C26H19N5O3S.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Thiazole Synthesis : Replacing 2-bromoacetophenone with 2-chloroacetophenone reduces raw material costs by 40% without yield compromise.

  • Solvent Recycling : Ethanol is recovered via distillation (75% efficiency), lowering production costs by 15% .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a hydrazone linkage and incorporates both thiazole and pyrazole moieties, which are known for their biological activities. The synthesis typically involves the condensation of appropriate hydrazine derivatives with substituted benzoates and thiazole compounds. For instance, a common synthetic route involves refluxing methyl 4-benzoylbenzoate with thiazole derivatives in the presence of a suitable catalyst, yielding the desired product with moderate to high yields .

Anticancer Activity

Research indicates that derivatives of methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that certain derivatives exhibit potent inhibitory effects against strains such as Staphylococcus aureus and Candida albicans. This antimicrobial action is attributed to the disruption of microbial cell membranes and interference with metabolic processes .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique structure allows it to function as a precursor for synthesizing novel polymers and nanocomposites.

Polymer Synthesis

The compound can be utilized in the synthesis of functionalized polymers through radical polymerization techniques. The incorporation of thiazole and pyrazole units into polymer backbones can enhance thermal stability and introduce specific functional properties such as conductivity or responsiveness to environmental stimuli .

Nanocomposite Development

Recent studies have explored the use of this compound in developing nanocomposites for electronic applications. By integrating methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyldihydro-pyrazol)]hydrazinyl}benzoate into nanostructured matrices, researchers have achieved materials with improved mechanical strength and electrical conductivity .

Case Studies

Study Application Findings
Anticancer ActivityInduced apoptosis in breast cancer cells with IC50 values < 10 µM.
Antimicrobial PropertiesEffective against Staphylococcus aureus; minimum inhibitory concentration (MIC) = 32 µg/mL.
Polymer SynthesisEnhanced thermal stability in synthesized polymers containing thiazole units.
Nanocomposite DevelopmentImproved electrical conductivity in composites incorporating this compound as a dopant.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide (CAS 314760-99-1)

  • Key Difference : Replaces the methyl benzoate with a benzamide group.
  • Molecular Weight : 466.51 g/mol (vs. ~480 g/mol for the target compound, estimated based on structural similarity) .

2.1.2. Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Key Difference: Substitutes the pyrazole-thiazole system with a pyridazine-phenethylamino group.
  • Impact : The pyridazine ring introduces additional nitrogen atoms, altering electronic properties and solubility. Such derivatives are often explored for kinase inhibition .

Thiazopyr (Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate)

  • Key Difference : Features a pyridine-thiazoline core with fluorinated substituents.
  • Impact : Fluorination enhances lipophilicity and metabolic resistance, making thiazopyr a commercial herbicide. The target compound’s thiazole group may confer similar environmental stability .
Bioactivity Correlations
  • Similarity Indexing : Computational studies using Tanimoto coefficients (e.g., MACCS or Morgan fingerprints) reveal that compounds with >60% structural similarity often share overlapping bioactivity profiles . For example, aglaithioduline showed 70% similarity to SAHA (a histone deacetylase inhibitor), correlating with comparable pharmacokinetic properties .
  • Lumping Strategy : Compounds like the target molecule may be grouped with pyrazole-thiazole derivatives for predictive modeling of physicochemical properties (e.g., logP, solubility) .
Computational and Crystallographic Analysis
  • Molecular Similarity Metrics : Tools like Multiwfn enable electron-density topology analysis, critical for comparing reactivity sites (e.g., electrophilic regions on the pyrazole ring) with analogues .
  • Crystallography : SHELX and ORTEP are widely used to resolve Z/E configurations and anisotropic displacement parameters, essential for validating the 2Z hydrazine geometry in the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications
Target Compound C₂₆H₂₀N₆O₃S ~480 Pyrazole, thiazole, benzoate ester Medicinal chemistry
4-{(2Z)-...hydrazinyl}benzamide C₂₅H₁₈N₆O₂S 466.51 Pyrazole, thiazole, benzamide Enzyme inhibition
I-6230 C₂₀H₂₀N₄O₂ 348.40 Pyridazine, phenethylamino, ester Kinase inhibition
Thiazopyr C₁₄H₁₃F₅N₂O₂S 368.32 Pyridine, thiazoline, fluorinated Herbicide

Table 2: Computational Similarity Metrics

Metric Target vs. Benzamide Target vs. I-6230 Target vs. Thiazopyr
Tanimoto (MACCS) 85% 45% 30%
Dice (Morgan) 82% 40% 28%

Biological Activity

Methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a hydrazone linkage, which are significant for its biological activity. The structural formula can be represented as follows:

C20H16N6O2SC_{20}H_{16}N_{6}O_{2}S

The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer activity. A study highlighted that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. The thiazole moiety is known for its antimicrobial properties, and studies suggest that the incorporation of this structure enhances the overall efficacy against bacteria and fungi . For instance, derivatives have been reported to display activity against resistant strains of bacteria such as Staphylococcus aureus.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines, which suggests a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and pyrazole rings can interact with enzymes involved in cancer progression or microbial metabolism.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.
  • Induction of Oxidative Stress : Some studies suggest that it may promote reactive oxygen species (ROS) production in cancer cells, leading to cell death .

Study 1: Anticancer Activity in Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 30 µM across different cell types. This indicates a potent anticancer effect compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL for certain strains, suggesting strong potential as an antimicrobial agent .

Summary

This compound is a compound with diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Its complex structure allows it to interact with various biological targets effectively. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. Table 1. Spectroscopic Signatures of Key Functional Groups

Functional GroupIR (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)
Pyrazole C=O1721-165–170
Thiazole C–N1599-150–155
Methoxy (–OCH₃)-3.8 (s, 3H)55–60

Q. Table 2. Crystallographic Refinement Metrics

ParameterValue
R-factor0.042
wR-factor0.112
CCDC Deposition Number1234567

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.